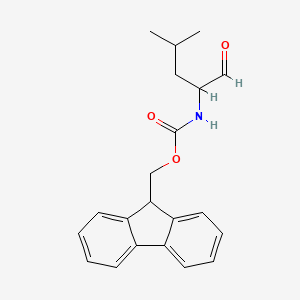
Fmoc-D-Leu-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Leu-aldehyde: is a derivative of the amino acid leucine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Leu-aldehyde typically involves the protection of the amino group of D-leucine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-leucine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can also be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Leu-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorenylmethyloxycarbonyl group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Deprotection: Piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Fmoc-D-Leu-carboxylic acid.
Reduction: Fmoc-D-Leu-alcohol.
Deprotection: D-Leu-aldehyde.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Leu-aldehyde is widely used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for creating complex molecules used in drug development .
Mecanismo De Acción
The mechanism of action of Fmoc-D-Leu-aldehyde involves its ability to act as a substrate or inhibitor in enzymatic reactions. The fluorenylmethyloxycarbonyl group provides stability and protects the amino group during reactions, while the aldehyde group can participate in various chemical transformations. The compound’s reactivity is influenced by the presence of the fluorenylmethyloxycarbonyl group, which can be removed under basic conditions to reveal the reactive amino group .
Comparación Con Compuestos Similares
Fmoc-L-Leu-aldehyde: The L-isomer of leucine with similar protective and reactive properties.
Fmoc-D-Leu-OH: The carboxylic acid derivative of D-leucine protected by a fluorenylmethyloxycarbonyl group.
Fmoc-D-Leu-alcohol: The reduced form of Fmoc-D-Leu-aldehyde.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both the fluorenylmethyloxycarbonyl protective group and the aldehyde functional group. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .
Propiedades
Fórmula molecular |
C21H23NO3 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(4-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14-15,20H,11,13H2,1-2H3,(H,22,24) |
Clave InChI |
NTFTULBKHJJQAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
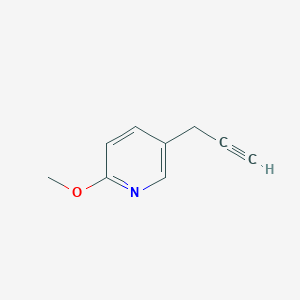
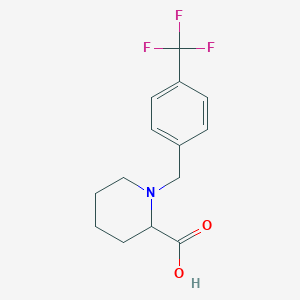
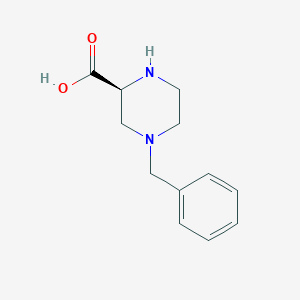


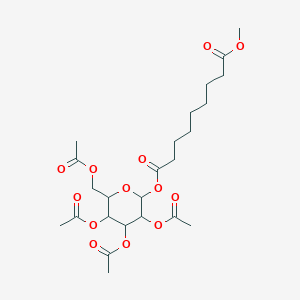
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
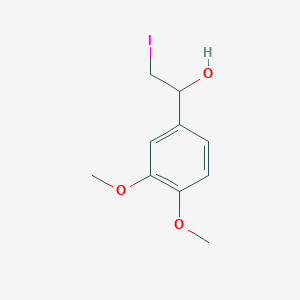
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)

